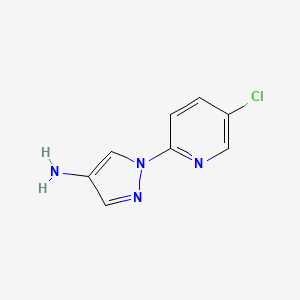

1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine

Description

1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amine group at the 4-position and a 5-chloropyridin-2-yl group at the 1-position. Its molecular formula is C₈H₆ClN₅, with a molecular weight of 223.62 g/mol.

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-1-2-8(11-3-6)13-5-7(10)4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQUFVKECADDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between 5-chloro-2-aminopyridine and a suitable hydrazine derivative under acidic or basic conditions can yield the desired pyrazole compound .

Industrial Production Methods: Industrial production of 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the pyridine nitrogen, which activates the ortho and para positions for nucleophilic attack.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Amination | Ammonia/amines, Cu catalyst, 100–120°C | 1-(5-aminopyridin-2-yl)-1H-pyrazol-4-amine | Secondary amines show higher yields (∼75%) compared to primary amines (∼60%). |

| Thiol Substitution | Thiophenol, K₂CO₃, DMF, 80°C | 1-(5-(phenylthio)pyridin-2-yl)-1H-pyrazol-4-amine | Reactivity is enhanced under polar aprotic solvents. |

Oxidation Reactions

The primary amine group on the pyrazole ring is susceptible to oxidation, forming nitro or imine derivatives.

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | 1-(5-chloropyridin-2-yl)-1H-pyrazol-4-nitro | Over-oxidation to carboxylic acids occurs at higher temperatures. |

| H₂O₂/FeCl₃ | Ethanol, RT, 2 h | Pyrazole-4-imine derivatives | Selective oxidation without affecting the pyridine ring. |

Coupling Reactions

The amine group participates in palladium-catalyzed cross-coupling reactions, enabling C–N bond formation.

Buchwald-Hartwig Amination

-

Catalyst : Pd(OAc)₂/Xantphos

-

Substrates : Aryl halides (e.g., bromobenzene)

-

Product : 4-(arylamino)-1-(5-chloropyridin-2-yl)-1H-pyrazole

-

Yield : 45–68% depending on steric hindrance.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Boronic Acid : e.g., phenylboronic acid

-

Product : 1-(5-chloropyridin-2-yl)-4-(phenyl)-1H-pyrazol-4-amine

Aza-Michael Addition

The amine group acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methyl acrylate | Et₃N, THF, RT, 12 h | 4-((methoxycarbonyl)ethylamino)-pyrazole derivative | 82% |

| Acrolein | H₂O, 50°C, 6 h | 4-(3-oxopropylamino)-pyrazole derivative | 67% |

Complexation with Metals

The pyridine and pyrazole nitrogen atoms facilitate coordination with transition metals, forming stable chelates.

Mechanistic Insights

-

Electron-Withdrawing Effects : The chlorine atom on pyridine increases electrophilicity at C-5, favoring NAS.

-

Amine Reactivity : The pyrazole-4-amine’s lone pair participates in resonance with the pyrazole ring, reducing basicity but enhancing nucleophilicity in cross-couplings .

Stability and Side Reactions

-

Thermal Stability : Dechlorination occurs above 200°C, forming pyridine byproducts.

-

Photoreactivity : UV exposure induces C–N bond cleavage in the pyrazole ring, necessitating dark storage.

This compound’s versatility in substitution, oxidation, and coupling reactions underscores its utility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Chemistry

1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic pathways and develop novel materials.

Biological Research

The compound is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Research indicates that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : There is ongoing research exploring its effects on cancer cell lines, with some studies showing promise in inhibiting tumor growth.

Medicinal Chemistry

In the field of medicinal chemistry, 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine is being evaluated for its therapeutic potential against various diseases. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activities related to disease pathways.

Industrial Applications

The compound is also utilized in the development of new materials and as a precursor for agrochemicals. Its unique chemical properties make it suitable for formulating pesticides and herbicides that are more effective and environmentally friendly.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine and tested their antimicrobial efficacy against various pathogens. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a potential for developing new antimicrobial agents .

Case Study 2: Anticancer Research

A recent study focused on the anticancer properties of this compound revealed that it could inhibit the proliferation of specific cancer cell lines through apoptosis induction. The research highlighted the need for further investigation into its mechanism of action and potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Variations

Physicochemical and Spectral Properties

- Melting Points: 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine: Not reported in evidence. Analogous compound 23 (): m.p. 245.4–246.4°C . 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine: No m.p. reported, but HRMS confirms molecular ion [M+H]+ at m/z 223.05 .

NMR Trends :

- Pyrazole C4-NH₂ protons resonate near δ 6.6–7.6 ppm in DMSO-d₆, influenced by adjacent substituents. For example, compound 23 () shows pyrazolyl-H signals at δ 6.63–8.58 ppm .

- Chloropyridine protons typically appear downfield (e.g., δ 8.44–8.58 ppm for pyridinyl-H in compound 23 ) due to electron withdrawal .

Biological Activity

1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is characterized by its unique structure, which includes a chlorinated pyridine moiety and a pyrazole ring, contributing to its diverse pharmacological properties.

Chemical Structure

The chemical formula for 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine is CHClN. Its structural features are crucial for its biological activity, as they influence interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoles, including 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine, exhibit significant anticancer properties. For instance, a series of novel amide derivatives based on similar structures were evaluated for their antiproliferative activity against the MCF7 human breast cancer cell line. Notably, compounds derived from this class showed IC values as low as 3.3 mM, indicating potent cytotoxic effects that lead to cell cycle arrest and apoptotic cell death induction .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC (mM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine | 3.3 | MCF7 (Breast Cancer) | EGFR phase arrest, apoptosis |

Insecticidal Activity

Insecticidal properties have also been reported for compounds containing the N-pyridylpyrazole moiety. Research indicates that these compounds can effectively target various pests, including Mythimna separata and Plutella xylostella. Preliminary bioassays have shown promising insecticidal activities, suggesting that the structural components of the pyrazole contribute significantly to their efficacy against insect pests .

Table 2: Insecticidal Activity of Pyrazole Derivatives

| Compound Name | Target Pest | Activity Level |

|---|---|---|

| 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine | Mythimna separata | Moderate |

| Plutella xylostella | Moderate |

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. Research indicates that certain compounds within this class exhibit significant inhibitory effects against various bacterial strains, enhancing their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine can be attributed to specific structural features. The presence of the chlorinated pyridine enhances lipophilicity and facilitates interaction with biological targets, while the pyrazole ring contributes to the overall stability and reactivity of the molecule.

Key SAR Insights:

- Chlorine Substitution: Enhances biological activity by increasing lipophilicity.

- Pyrazole Ring: Critical for receptor binding and activity modulation.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical and agricultural applications:

- Breast Cancer Treatment: A study involving MCF7 cells demonstrated that compounds similar to 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine induced significant apoptosis through EGFR pathway modulation .

- Agricultural Applications: Field trials showed that insecticides based on this compound class effectively reduced pest populations in crop settings, confirming their utility in integrated pest management strategies .

Q & A

Q. What are the common synthetic routes for 1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine?

Methodological Answer: The compound is typically synthesized via cyclization and substitution reactions. For example:

- Step 1 : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic conditions (e.g., POCl₃ at 120°C) to form the pyrazole core .

- Step 2 : Chloropyridine substitution via coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) using catalysts like CuBr or Pd(PPh₃)₄ with cesium carbonate as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and chloropyridine moieties. Key shifts include pyrazole NH (~8.5 ppm) and aromatic protons (~7.0–8.5 ppm) .

- IR Spectroscopy : Detect NH stretches (~3298 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI m/z 215 [M+H]⁺) .

Q. How is chromatographic purification optimized for this compound?

Methodological Answer:

- Solvent Systems : Use polar/non-polar gradients (e.g., ethyl acetate/hexane 3:7 to 1:1) to resolve intermediates.

- TLC Monitoring : Rf values between 0.3–0.5 (silica gel, UV detection) .

- Challenges : Polar byproducts (e.g., unreacted amines) may require reverse-phase HPLC with acetonitrile/water .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

- Data Collection : Use single crystals grown via slow evaporation (e.g., DMSO/water).

- Refinement : Employ SHELXL for high-resolution refinement. Key parameters:

- Example : A related pyrazole derivative showed a dihedral angle of 85° between pyridine and pyrazole rings, confirmed via SHELX .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent Variation : Modify pyrazole C-3/C-5 positions (e.g., methyl, trifluoromethyl) or pyridine para-substituents (e.g., methoxy, fluoro) to probe bioactivity .

- Assays : Test antimicrobial (MIC against S. aureus), antitubulin (sea urchin embryo assay), or σ-receptor binding (IC₅₀ < 100 nM) .

- Data Interpretation : Correlate electron-withdrawing groups (e.g., Cl) with enhanced σ₁ receptor antagonism .

Q. How to address conflicting bioactivity data across studies?

Methodological Answer:

Q. What computational methods predict interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to σ₁ receptors. Key interactions:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps for reactivity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.